

Physicochemical Properties of Cefacetrile Sodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cefacetrile sodium

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Cefacetrile sodium**, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key processes to support laboratory research and formulation development.

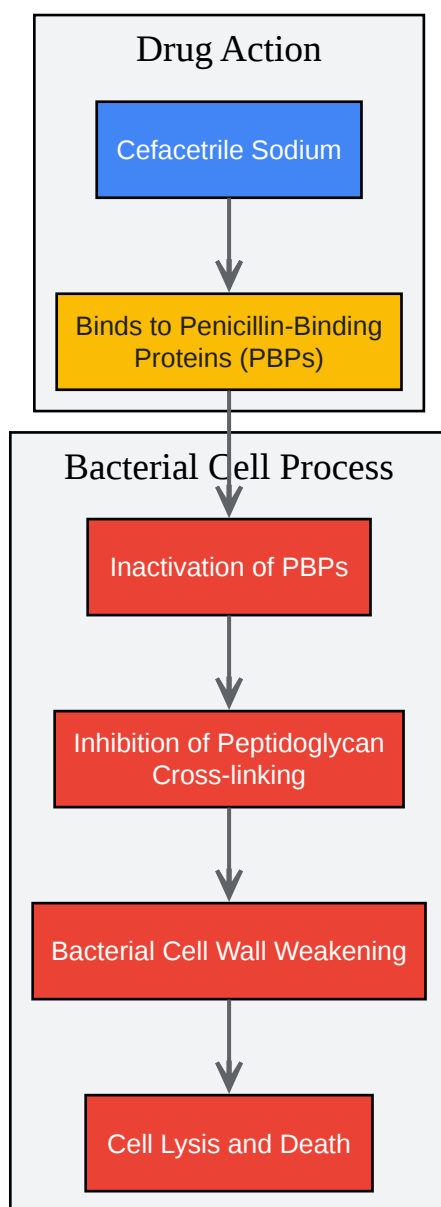
Chemical and Physical Properties

Cefacetrile sodium is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum antibiotic.^{[1][2]} Its fundamental properties are crucial for understanding its behavior in various experimental and physiological systems. Key quantitative data are summarized below.

Property	Data	Reference(s)
IUPAC Name	sodium (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	[3]
CAS Number	23239-41-0	[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₁₂ N ₃ NaO ₆ S	[3][4]
Molecular Weight	361.31 g/mol	[1][3]
Appearance	White to pale beige solid powder	[1][5]
Melting Point	>167°C (with decomposition)	[5]
LogP (Cefacetrile)	-0.45	[6]
Solubility (Cefacetrile)	2.43 g/L (in water)	[6]
Solubility (Cefacetrile Sodium)	Slightly soluble in DMF and DMSO	[5]

Mechanism of Action

As a member of the β -lactam class of antibiotics, **Cefacetrile sodium** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6] The process begins with the drug's ability to penetrate the bacterial cell wall and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3][6] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[3][6] The disruption of this critical structural process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][6]



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Mechanism of action of **Cefacetrile sodium**.

Experimental Protocols

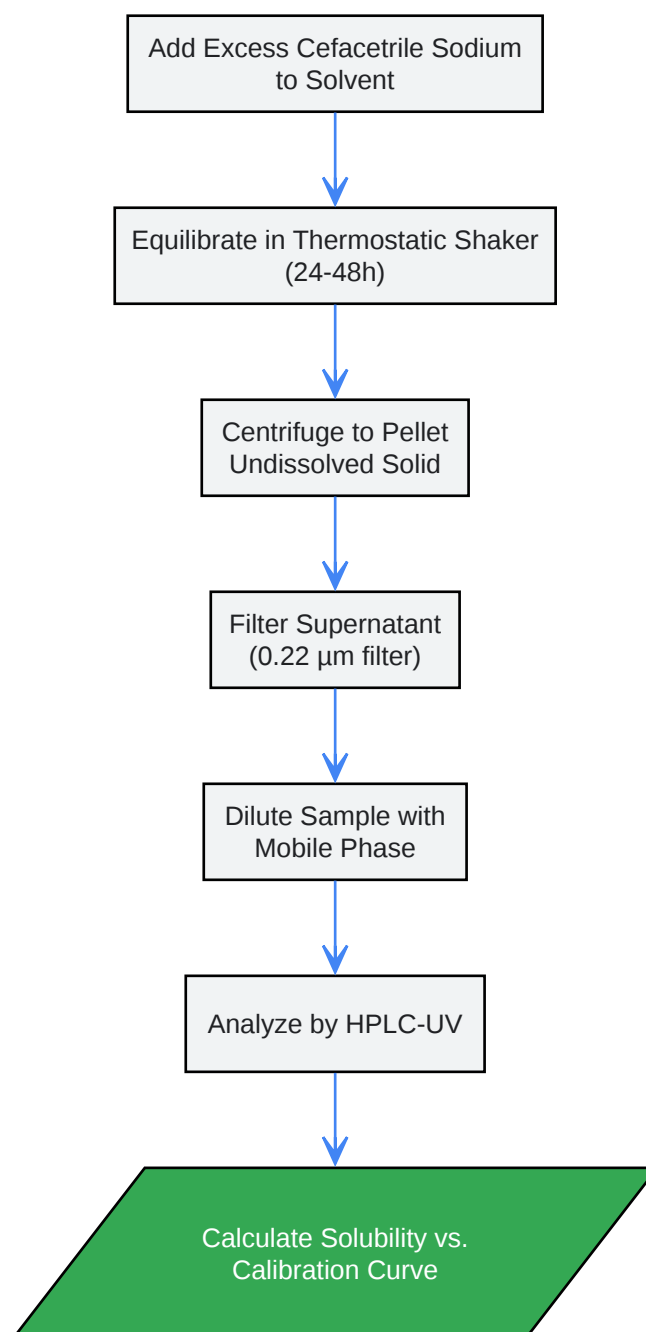
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for assessing solubility, melting point, and stability.

Solubility Determination (Shake-Flask HPLC Method)

The equilibrium solubility of **Cefacetrile sodium** can be determined using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC). This method is widely accepted for its accuracy and reproducibility.^[7]^[8]

Methodology:

- **Preparation:** Add an excess amount of **Cefacetrile sodium** powder to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate buffer pH 7.4, DMSO).
- **Equilibration:** Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vials at high speed to pellet the excess, undissolved solid.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.
- **Dilution:** Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
- **HPLC Analysis:** Inject the diluted sample into a validated HPLC system with a UV detector. The concentration is determined by comparing the peak area to a standard calibration curve.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure precision.^[7]



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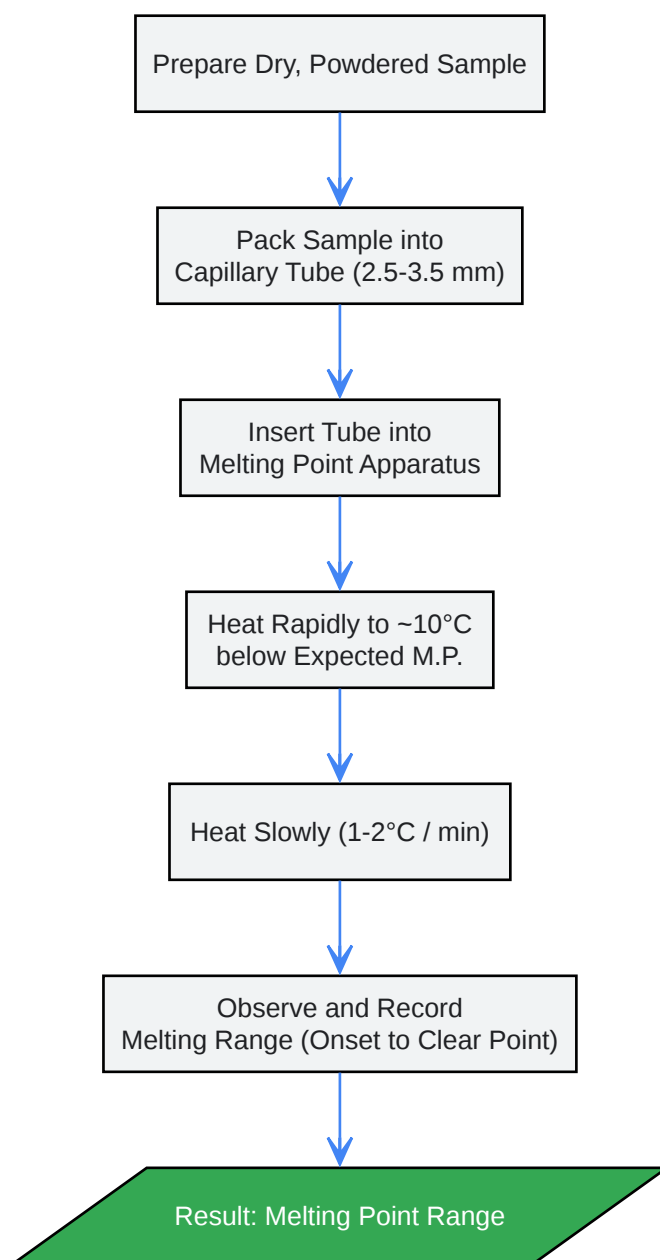
Workflow for HPLC-based solubility determination.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.[9] For crystalline solids, a sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[10] The capillary method is a standard pharmacopeial technique.[11][12]

Methodology:

- **Sample Preparation:** Ensure the **Cefacetrile sodium** sample is completely dry and finely powdered.
- **Capillary Loading:** Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the powder into a tight column approximately 2.5-3.5 mm high.[\[10\]](#)[\[11\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Heating:** Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.
- **Measurement:** Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[\[11\]](#)[\[12\]](#)
- **Observation & Recording:** Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the last solid particle liquefies (clear point). The recorded melting range is the interval between these two temperatures.[\[10\]](#)[\[11\]](#)



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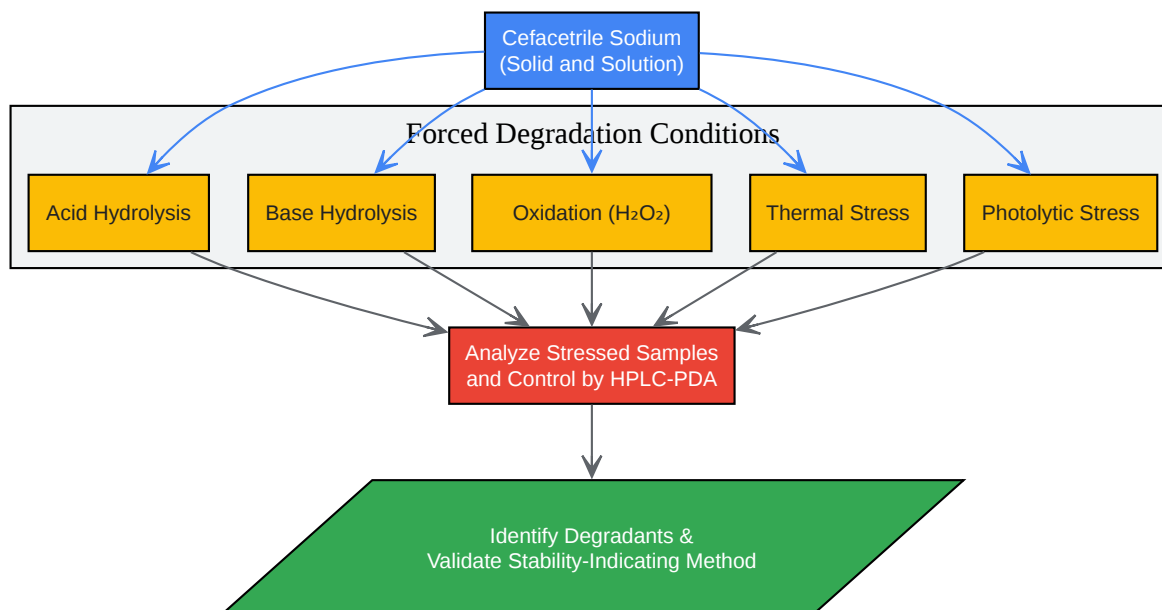
Workflow for capillary melting point determination.

Stability-Indicating Analysis (Forced Degradation Study)

Stability-indicating methods are crucial for identifying the degradation products of a drug and quantifying the active pharmaceutical ingredient (API) without interference.^[13] A forced degradation study is the first step in developing such a method, typically using HPLC.^{[14][15]}

Methodology:

- Stress Conditions: Prepare solutions of **Cefacetrile sodium** and subject them to a variety of stress conditions as per ICH guidelines.^[15] This typically includes:
 - Acid Hydrolysis: 0.1 M HCl at a controlled temperature.
 - Base Hydrolysis: 0.1 M NaOH at a controlled temperature.
 - Oxidation: 3-30% H₂O₂ at a controlled temperature.
 - Thermal Stress: Heating the solid powder and a solution at an elevated temperature (e.g., 60-80°C).
 - Photolytic Stress: Exposing the solid powder and a solution to UV and visible light.
- Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples as needed.
- Chromatographic Separation: Analyze the stressed samples, along with an unstressed control, using an HPLC system, often with a photodiode array (PDA) detector. The goal is to develop a method that achieves baseline separation between the intact **Cefacetrile sodium** peak and all degradation product peaks.^[13]^[15]
- Method Validation: Once a suitable separation is achieved, the stability-indicating method must be validated for specificity, linearity, accuracy, precision, and robustness.



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Workflow for a forced degradation stability study.

Stability and Storage

Proper storage is critical to maintain the integrity of **Cefacetrile sodium** for research applications. The compound's stability is influenced by temperature, moisture, and pH.

Condition	Recommendation	Reference(s)
Solid (Powder)	Store in a freezer at -20°C under an inert atmosphere. The compound is hygroscopic.	[5][16]
Stock Solutions	Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.	[14][17]

Cefacetrile sodium, like other cephalosporins, is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.[15] The primary site of degradation is the β -lactam ring, which can undergo hydrolysis, leading to a loss of antibacterial activity.[18] Therefore, solutions should be prepared fresh for experiments whenever possible.

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